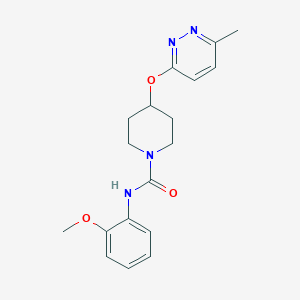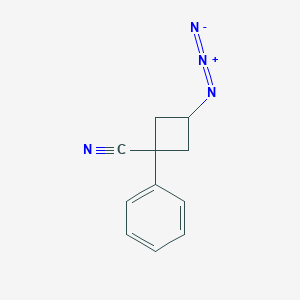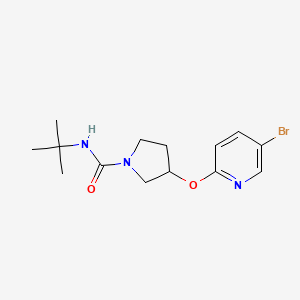![molecular formula C15H13N3O5 B2801965 5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide CAS No. 1211752-92-9](/img/structure/B2801965.png)
5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the furan ring, along with the nitro and pyrrolidinone groups, contributes to the compound’s unique chemical properties and biological activities.
準備方法
The synthesis of 5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis or the Feist-Benary synthesis.
Introduction of the nitro group: The nitro group can be introduced through nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.
Formation of the pyrrolidinone ring: The pyrrolidinone ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling reactions: The final step involves coupling the furan, nitro, and pyrrolidinone moieties using reagents like coupling agents (e.g., EDCI, DCC) and catalysts.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
化学反応の分析
5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or phenyl rings are replaced with other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral activities. The presence of the nitro group is particularly important for its biological activity.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity.
類似化合物との比較
5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Another nitrofuran derivative with antibacterial and antifungal properties.
Furazolidone: A nitrofuran compound used to treat bacterial and protozoal infections.
The uniqueness of this compound lies in its specific structural features, such as the presence of the pyrrolidinone ring, which may contribute to its distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c19-13-5-2-8-17(13)11-4-1-3-10(9-11)16-15(20)12-6-7-14(23-12)18(21)22/h1,3-4,6-7,9H,2,5,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXDRODXIPVZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Fluorophenyl)methyl]-3-methylmorpholine](/img/structure/B2801888.png)
![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol](/img/structure/B2801890.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2801891.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2801893.png)
![Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2801894.png)




methanone](/img/structure/B2801902.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2801903.png)

![(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B2801905.png)
